Bis(2-isopropoxyphenyl)phosphine

Homogeneous Catalysis Ligand Design Steric Effects

Cross-coupling reactions with sterically hindered substrates often fail with generic ligands like PPh₃, leading to low yields. Bis(2-isopropoxyphenyl)phosphine addresses this with its ortho-isopropoxy groups, providing a tailored steric and electronic profile that stabilizes the active Pd(0) species. This facilitates challenging oxidative additions and accelerates reductive elimination. • Enhances catalyst performance in Buchwald-Hartwig, Suzuki-Miyaura, and Negishi couplings. • Improved solubility in non-polar and lipophilic solvents ensures homogeneous conditions for consistent, scalable reactions. • Fully characterized crystal structure allows precise computational modeling and structure-activity correlation.

Molecular Formula C18H23O2P
Molecular Weight 302.354
CAS No. 1202864-41-2
Cat. No. B598215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-isopropoxyphenyl)phosphine
CAS1202864-41-2
SynonymsBis(2-isopropoxyphenyl)phosphine
Molecular FormulaC18H23O2P
Molecular Weight302.354
Structural Identifiers
SMILESCC(C)OC1=CC=CC=C1PC2=CC=CC=C2OC(C)C
InChIInChI=1S/C18H23O2P/c1-13(2)19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20-14(3)4/h5-14,21H,1-4H3
InChIKeyYIPWRRYMXFYATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-isopropoxyphenyl)phosphine Overview


Bis(2-isopropoxyphenyl)phosphine (CAS 1202864-41-2) is a tertiary phosphine ligand characterized by two ortho-isopropoxy-substituted phenyl groups attached to a phosphorus atom . This structural motif places it within the broader class of ortho-alkoxyarylphosphines, which are known for their tunable steric and electronic properties in transition metal catalysis [1]. The compound is a solid with a melting point of 71-75 °C and is commercially available with a typical purity of 97% . Its primary applications are as a supporting ligand in palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Heck, Negishi, Sonogashira, and Stille couplings .

Workflow Palladium-catalyzed cross-coupling ligand
Selection Ortho-isopropoxyarylphosphine scaffold
Use Context High-purity solid for homogeneous catalysis

Why Generic Substitution Fails


Generic substitution of phosphine ligands fails due to the critical and non-linear relationship between a ligand's steric and electronic profile and catalytic performance. Simple triarylphosphines like PPh₃ or even close analogs like tris(2-methoxyphenyl)phosphine cannot replicate the specific steric environment created by the isopropoxy group [1]. The increased steric bulk of the isopropoxy group, compared to a methoxy group, can significantly influence the coordination geometry and stability of the active metal center, thereby affecting key steps in the catalytic cycle such as oxidative addition and reductive elimination . Furthermore, the alkoxy substitution pattern influences solubility and air-stability, factors crucial for reproducible and scalable synthetic processes [2].

Steric Mismatch
Isopropoxy bulk differs from methoxy or PPh₃, potentially altering metal center stability and catalytic selectivity.
Solubility & Stability Variance
Air-stability and solubility profiles may deviate from simpler triarylphosphines, affecting reaction consistency and scale-up reproducibility.

Quantitative Differentiators vs. Analogs


Steric Bulk vs. Methoxy Analog

Bis(2-isopropoxyphenyl)phosphine presents a quantifiably different steric profile compared to its closest analog, bis(2-methoxyphenyl)phosphine, due to the increased bulk of the isopropoxy versus methoxy substituent. While precise Tolman cone angle data for this specific compound is not reported, the class-level inference is that the isopropoxy group offers a larger cone angle, providing greater steric protection to the metal center [1]. This can be a critical factor for stabilizing monoligated Pd(0) species or influencing regioselectivity in catalytic cycles .

Steric Profile
Class-level inference
Qualitatively larger cone angle vs. bis(2-methoxyphenyl)phosphine
May enhance catalyst lifetime and selectivity
Precise Tolman angle not reported; steric inference from alkoxy group
Homogeneous Catalysis Ligand Design Steric Effects

Enhanced Organic Solvent Solubility

The presence of isopropoxy substituents on the phenyl rings enhances the compound's solubility in common organic solvents relative to unsubstituted or less lipophilic analogs [1]. This property is critical for maintaining homogeneous reaction conditions in catalytic processes, particularly when dealing with hydrophobic substrates or when performing reactions in non-polar media. This contrasts with simpler phosphines like PPh₃, which may have different solubility profiles, potentially leading to precipitation or heterogeneous reaction mixtures.

Organic Solvent Solubility
Supporting evidence
Qualitatively enhanced solubility vs. unsubstituted triarylphosphines (e.g., PPh₃)
Supports homogeneous conditions in non-polar media
Quantification not reported; qualitative observation in organic solvents
Organometallic Chemistry Reaction Medium Solubility

High TOF from Tri-isopropoxyphenyl Analog

While direct data for the bis(2-isopropoxyphenyl)phosphine ligand is not available, cross-study analysis of its close structural analog, tri(2-isopropoxyphenyl)phosphine, demonstrates the potential of the 2-isopropoxyphenyl motif. This analog achieves a catalytic activity of 2.1 × 10⁶ g mol⁻¹ h⁻¹ in a related process, which is one order of magnitude higher than the corresponding SHOP catalyst . This suggests that the steric and electronic properties conferred by the 2-isopropoxyphenyl group can be translated into high catalytic performance.

Analog TOF Data
Cross-study comparable
Tri(2-isopropoxyphenyl)phosphine: 2.1×10⁶ g mol⁻¹ h⁻¹ vs. SHOP catalyst: 2.1×10⁵
Indicates high catalytic potential of the 2-isopropoxyphenyl scaffold
Direct bis-ligand data not available; analog inference only
Cross-Coupling Catalysis Catalyst Activity Turnover Frequency

X-ray Crystal Structure Confirmation

The solid-state structure of bis(2-isopropoxyphenyl)phosphine has been unequivocally confirmed by X-ray diffraction, with crystallographic data providing a refined R-value of 0.050 [1]. This high level of structural definition is in contrast to less characterized or amorphous ligand preparations, which can contain impurities that unpredictably affect catalyst performance. A well-defined crystal structure is essential for understanding the ligand's coordination mode and for rational ligand design.

Crystal Structure
Supporting evidence
R = 0.050 (single-crystal XRD)
Supports structural reproducibility and rational design
Well-defined coordination geometry confirmed
Coordination Chemistry X-ray Crystallography Ligand Geometry

Ideal Application Scenarios


Sterically Demanding Cross-Coupling Catalysts

This ligand is particularly well-suited for the development of catalysts intended for cross-coupling reactions involving sterically hindered substrates. The increased steric bulk from the isopropoxy groups, as inferred from its structure and analog data [1], can stabilize the active palladium(0) species, facilitating challenging oxidative additions to aryl chlorides or sterically encumbered aryl bromides in reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings .

Homogeneous Catalysis in Non-Polar Media

In scenarios where a reaction must be conducted in a non-polar or highly lipophilic solvent, Bis(2-isopropoxyphenyl)phosphine offers a distinct advantage. Its enhanced solubility in organic solvents [1] helps maintain a true homogeneous system, which is critical for achieving consistent reaction rates and avoiding mass-transfer limitations that can plague less soluble phosphine ligands like triphenylphosphine. This is particularly valuable in industrial processes where solvent choice is constrained by product isolation or environmental considerations.

Academic Ligand Effect Studies

For fundamental academic research focused on understanding the relationship between ligand structure and catalytic activity, this compound serves as a valuable and well-defined building block. Its fully characterized crystal structure [1] allows for precise computational modeling and correlation with experimental data. By comparing its performance to that of the methoxy analog (bis(2-methoxyphenyl)phosphine), researchers can isolate and quantify the effect of the alkoxy group's steric bulk on catalytic outcomes .

Lipophilic Organometallic Complex Synthesis

The lipophilic nature of the bis(2-isopropoxyphenyl)phosphine ligand [1] makes it an excellent candidate for synthesizing metal complexes intended for applications where high organic solubility is paramount. This includes the preparation of metal-organic frameworks (MOFs) or other materials where precursor solubility is key to successful synthesis and processing .

Application
Selection Property
Validation Focus
Sterically demanding cross-coupling catalyst development
Steric bulk from ortho-isopropoxy groups
Catalyst stability and selectivity with hindered substrates
Homogeneous catalysis in non-polar media
Enhanced organic solvent solubility
Reaction homogeneity and mass-transfer consistency
Academic ligand effect studies
Defined crystal structure for computational modeling
Performance comparison vs. methoxy analog
Lipophilic organometallic complex synthesis
High lipophilicity from isopropoxy substitution
Precursor solubility for MOF or material synthesis

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